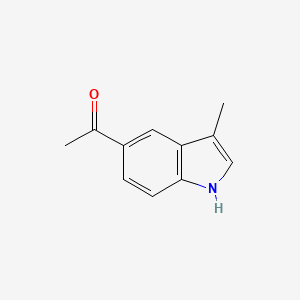
7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Morpholine, appropriate base (e.g., potassium carbonate)
Conditions: Nucleophilic substitution reaction
Reaction: Attachment of the morpholine ring to the quinazolinone core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazolinone Core
Reagents: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid
Reaction: Formation of the quinazolinone ring through cyclization
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted morpholine derivatives
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes such as kinases and proteases.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Potential candidate for the development of new therapeutic agents, particularly in oncology and neurology.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
- 7-(2-Furyl)-2-piperidin-4-yl-6,7,8-trihydroquinazolin-5-one
- 7-(2-Furyl)-2-pyrrolidin-4-yl-6,7,8-trihydroquinazolin-5-one
- 7-(2-Furyl)-2-piperazin-4-yl-6,7,8-trihydroquinazolin-5-one
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the quinazolinone core (morpholine vs. piperidine, pyrrolidine, piperazine).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability.
- Biological Activity: The different heterocyclic rings can result in distinct biological activities and target specificities, making each compound unique in its applications.
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
7-(furan-2-yl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H17N3O3/c20-14-9-11(15-2-1-5-22-15)8-13-12(14)10-17-16(18-13)19-3-6-21-7-4-19/h1-2,5,10-11H,3-4,6-9H2 |
Clave InChI |
BAWKAHQOINZRIN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)
![2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)
![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)


![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)



![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
